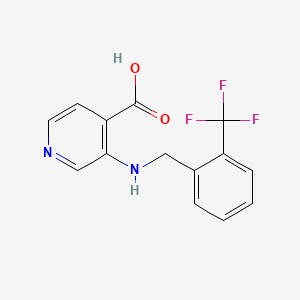3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
CAS No.:
Cat. No.: VC18537111
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11F3N2O2 |
|---|---|
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | 3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
| Standard InChI Key | MYVXEQOCNSZSIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The systematic name 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid denotes a substituted isonicotinic acid where the amino group at the 3-position of the pyridine ring is bonded to a 2-(trifluoromethyl)benzyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) name confirms this arrangement, ensuring unambiguous identification . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1522626-06-7 |
| Molecular Formula | |
| Molar Mass | 296.24 g/mol |
| Synonyms | 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid |
The trifluoromethyl (-CF) group at the benzyl position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .
Structural Features and Electronic Properties
The planar pyridine ring in isonicotinic acid facilitates π-π stacking interactions, while the benzylamine side chain enhances solubility in organic solvents. Quantum mechanical calculations predict that the -CF group reduces electron density on the benzyl ring, increasing electrophilicity at the amino group . This electronic profile may enhance binding affinity to biological targets, such as enzymes or receptors, though experimental validation is pending.
Synthesis and Manufacturing
Hypothetical Synthetic Routes
While no explicit synthesis protocol for 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is documented, analogous compounds suggest a multi-step approach:
-
Preparation of 2-(Trifluoromethyl)benzyl Chloride:
This intermediate (CAS: 21742-00-7) is synthesized via chlorination of 2-(trifluoromethyl)toluene using thionyl chloride or phosphorus pentachloride . -
Amination with Isonicotinic Acid:
The benzyl chloride reacts with 3-aminoisonicotinic acid under basic conditions (e.g., triethylamine in ethyl acetate), forming the target compound through nucleophilic substitution .
A representative reaction scheme is:
Purification and Characterization
Post-synthesis, column chromatography or recrystallization from ethanol/water mixtures would isolate the product. Characterization via NMR and high-resolution mass spectrometry (HRMS) would confirm structural integrity, as demonstrated in related benzylamine syntheses .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s log P (octanol-water partition coefficient) is estimated at 3.51, indicating moderate lipophilicity . Aqueous solubility is limited (~0.0974 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol for biological assays .
Stability and Degradation
The -CF group enhances resistance to oxidative degradation, while the amide linkage may hydrolyze under strongly acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume